molecular formula C19H24BrN3O2S B2586685 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylbutanamide CAS No. 422287-80-7

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylbutanamide

Cat. No.: B2586685
CAS No.: 422287-80-7
M. Wt: 438.38
InChI Key: SDRCDUCLEQXTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylbutanamide is a novel chemical entity based on the quinazolin-4(3H)-one pharmacophore, a scaffold recognized for its diverse biological activities. This compound is offered for research purposes to investigate its potential in oncology and immunology. Quinazolin-4(3H)-one derivatives have been identified as promising templates for Aurora Kinase A (AKA) inhibitors . AKA is a serine/threonine kinase critical for cell cycle regulation, and its overexpression is frequently observed in various cancer cells, including non-small cell lung cancer (NSCLC) . Inhibition of AKA can lead to G2/M phase cell cycle arrest and the subsequent induction of apoptosis, making it a valuable target for anticancer drug discovery . Furthermore, the quinazolinone core structure is also associated with anti-inflammatory applications. Related compounds have been explored as phosphodiesterase-4 (PDE4) inhibitors . PDE4 is an intracellular enzyme that degrades cyclic adenosine monophosphate (cAMP), and its inhibition elevates intracellular cAMP levels, leading to the downregulation of pro-inflammatory cytokines and mediators. This mechanism is a validated therapeutic strategy for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis . The specific structural features of this compound—including the 6-bromo substitution on the quinazolinone ring and the N-cycloheptylbutanamide side chain—are designed to modulate its physicochemical properties, target affinity, and pharmacokinetic profile to enhance its research utility. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-cycloheptylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O2S/c20-13-9-10-16-15(12-13)18(25)23(19(26)22-16)11-5-8-17(24)21-14-6-3-1-2-4-7-14/h9-10,12,14H,1-8,11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRCDUCLEQXTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylbutanamide typically involves multiple steps, starting from readily available precursors. The process may include the following steps:

    Formation of the Tetrahydroquinazolinone Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinazolinone ring.

    Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions.

    Addition of the Sulfanylidene Group: The sulfanylidene group is introduced through a thiolation reaction.

    Attachment of the Butanamide Side Chain: The final step involves the coupling of the cycloheptylbutanamide moiety to the tetrahydroquinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-cycloheptylbutanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Modifications

The tetrahydroquinazolinone scaffold is shared among several analogs, but substituents at positions 2, 4, and 6, as well as the side chain, dictate functional differences:

Compound Name Substituents (Position) Molecular Weight Key Features
Target Compound 6-Br, 2-S, N-cycloheptyl ~483.4 g/mol Aliphatic cycloheptyl group enhances lipophilicity; thione improves metal binding .
4-(6-Bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl-N-(2-chlorophenyl)benzamide 6-Br, 2-S, N-(2-chlorophenyl) ~510.4 g/mol Aromatic chlorophenyl group may enhance π-π stacking but reduce solubility .
4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3-yl)-N-(2-methoxybenzyl)butanamide 6-Br, 2-O, N-(2-methoxybenzyl) ~498.3 g/mol Methoxybenzyl group introduces hydrogen-bonding capacity; dioxo moiety alters redox stability .

Key Observations :

  • Thione (2-S) vs. oxo (2-O) groups influence metal chelation and redox activity, as seen in analogs like F3168-1795 (Life Chemicals) .

Research Findings and Challenges

Crystallographic and Computational Insights
  • Lumping Strategy: Computational models often group tetrahydroquinazolinones with analogous cores but may overlook substituent-specific effects (e.g., cycloheptyl vs. benzyl) on reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.